molecular formula C7H10ClN3 B2392223 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride CAS No. 1246740-94-2

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride

货号: B2392223
CAS 编号: 1246740-94-2
分子量: 171.63
InChI 键: SXZJZLFGMTZPPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-pyrimidin-4-ylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-1-4-9-5-10-6;/h1,4-5H,2-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZJZLFGMTZPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. This guide provides an in-depth technical framework for the characterization of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride. It is important to note that at the time of this writing, detailed experimental data for this specific compound is not extensively available in the public domain. Therefore, this document serves as both a repository of known information for structurally related compounds and a practical guide to the essential experimental protocols required for a thorough investigation. The methodologies described herein are grounded in established analytical techniques for small molecule amine hydrochlorides and are designed to ensure scientific integrity and reproducibility.

Introduction to 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride

1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a small molecule featuring a pyrimidine ring linked to a cyclopropylamine moiety. The presence of the basic amine group allows for the formation of a hydrochloride salt, a common strategy in pharmaceutical development to enhance solubility and stability. The unique combination of a rigid cyclopropyl group and an aromatic pyrimidine ring suggests potential for specific binding interactions with biological targets. A thorough characterization of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring consistent quality of the active pharmaceutical ingredient (API).

Table 1: General Information for 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride and Related Isomers

Property1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride[1][2][3]1-(pyrimidin-5-yl)cyclopropan-1-amine[4]
Chemical Structure Structure not directly available in search resultsStructure of free base available
CAS Number Not found in search results1215107-61-11217340-83-4
Molecular Formula C₇H₁₀ClN₃C₇H₁₀ClN₃C₇H₉N₃ (free base)
Molecular Weight 171.63 g/mol 171.63 g/mol 135.17 g/mol (free base)

Solid-State Characterization

The solid-state properties of an API are critical as they influence stability, dissolution rate, and manufacturability. For a crystalline solid like an amine hydrochloride, it is essential to investigate its crystal form (polymorphism), thermal behavior, and hygroscopicity.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline materials.[5][6] It provides a unique "fingerprint" of the crystalline lattice.

Causality Behind Experimental Choices: XRPD is the primary tool to determine if a new solid form has been created during synthesis or screening studies.[5] It can distinguish between different polymorphs, hydrates, or solvates, which can have significantly different physicochemical properties.[5]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount (10-50 mg) of the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range (2θ): A broad range, for example, 2° to 40°, is scanned to capture all characteristic diffraction peaks.

    • Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain good signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystalline form.[6]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of a material, such as melting point, decomposition temperature, and the presence of water or other solvents.[7][8][9][10]

Causality Behind Experimental Choices: DSC is used to determine the melting point and to screen for polymorphism, as different polymorphs will have different melting points and may exhibit solid-solid transitions.[8][11] TGA is essential for quantifying the amount of volatile content, such as water in a hydrate or residual solvent.[7][10] Simultaneous TGA-DSC analysis is highly efficient in early drug discovery when sample amounts are limited.[7]

Table 2: Expected Thermal Events for an Amine Hydrochloride

TechniqueExpected ObservationInterpretation
DSC Sharp endothermMelting of the crystalline solid.
Broad endothermDesolvation or dehydration.[11]
ExothermCrystallization of an amorphous phase or decomposition.
TGA Weight lossCorrelates with desolvation/dehydration or decomposition.[7][8]

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using appropriate standards (e.g., indium for temperature and heat flow, a certified weight for mass).[7]

  • Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an appropriate pan (e.g., alumina or aluminum).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).[7]

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 350 °C).[7]

  • Data Analysis: Analyze the TGA curve for weight loss events and the DSC curve for endothermic and exothermic transitions. Correlate the events observed in both curves. For instance, a weight loss in the TGA curve corresponding to an endotherm in the DSC curve is indicative of dehydration or desolvation.[7][10]

Workflow for Solid-State Characterization

solid_state_workflow API API Sample XRPD XRPD Analysis API->XRPD Thermal TGA/DSC Analysis API->Thermal Crystalline Crystalline Form ID & Polymorph Screen XRPD->Crystalline Thermal_Prop Melting Point & Thermal Stability Thermal->Thermal_Prop Hygroscopicity Hygroscopicity Assessment Thermal->Hygroscopicity

Caption: Workflow for solid-state characterization of an API.

Solubility Determination

Solubility is a critical physicochemical property that influences the bioavailability of a drug. For an amine hydrochloride, solubility is expected to be pH-dependent.

Causality Behind Experimental Choices: Determining the aqueous and solvent solubility is crucial for designing dissolution media for in vitro testing and for selecting appropriate solvents for formulation development.

Experimental Protocol: Equilibrium Solubility Measurement

  • Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8), and organic solvents used in formulation.

  • Sample Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge or filter the suspension to remove undissolved solids. Analyze the clear supernatant for the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV.

  • Solid Phase Analysis: It is crucial to analyze the remaining solid by XRPD to check for any form transformations during the solubility experiment.[5]

Purity and Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of APIs and for identifying and quantifying any impurities.[12][13]

Causality Behind Experimental Choices: A robust, validated HPLC method is required for quality control and stability testing. For amines, which can have poor UV absorbance, derivatization may be necessary to enhance detection.[13] Reversed-phase HPLC is commonly used for the separation of such compounds.

Table 3: Typical HPLC Method Parameters for an Amine Hydrochloride

ParameterTypical ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of moderately polar compounds.[14]
Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate) B: Acetonitrile or MethanolGradient elution is often used to resolve impurities with different polarities.
Detector UV-Vis (e.g., at the λmax of the pyrimidine ring) or Fluorescence (if derivatized)Provides sensitive and quantitative detection.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temperature 25-40 °CTo ensure reproducible retention times.[14]

Experimental Protocol: HPLC Purity Method Development

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of the compound by scanning a dilute solution in the mobile phase.

  • Column and Mobile Phase Screening: Screen different C18 columns and mobile phase compositions (e.g., varying pH of the aqueous phase, using acetonitrile vs. methanol) to achieve good peak shape and resolution from any impurities.

  • Gradient Optimization: Develop a gradient elution profile that allows for the elution of all components within a reasonable run time while maintaining good separation.

  • Method Validation: Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[15]

Workflow for HPLC Method Development and Purity Analysis

hplc_workflow cluster_dev Method Development cluster_val Method Validation (ICH) cluster_analysis Sample Analysis Dev_Start Start Wavelength Select Wavelength (UV-Vis) Dev_Start->Wavelength Screen Screen Columns & Mobile Phases Wavelength->Screen Optimize Optimize Gradient Screen->Optimize Dev_End Final Method Optimize->Dev_End Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Sample_Prep Prepare Sample Solution Dev_End->Sample_Prep Inject Inject on HPLC Sample_Prep->Inject Analyze Analyze Chromatogram Inject->Analyze Report Report Purity & Impurities Analyze->Report

Caption: Workflow for HPLC method development and purity analysis.

Structural Confirmation

While not strictly a physicochemical property, confirming the chemical structure is a prerequisite for any further characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Causality Behind Experimental Choices: ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for unambiguous confirmation of the compound's identity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to aid in spectral assignment.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the expected structure of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride.

Conclusion

The comprehensive physicochemical characterization of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a critical undertaking in its development as a potential therapeutic agent. This guide has outlined the essential experimental framework for this process, from solid-state analysis to purity determination and structural confirmation. By following these established protocols, researchers can generate the high-quality, reliable data necessary to advance their drug development programs. The application of these techniques will provide a deep understanding of the molecule's properties, enabling informed decisions in formulation, manufacturing, and clinical evaluation.

References

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • TA Instruments.
  • ResearchGate. Thermal Analysis of Pharmaceuticals.
  • American Chemical Society. (2012, December 12). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • TA Instruments.
  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Powder Diffraction. (2012, March 1).
  • BenchChem. A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem.
  • ResearchGate. (2025, August 6). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Sigma-Aldrich. 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride | 1215107-61-1.
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Florida State University. (2023, May 31).
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • AKJournals. (2020, October 13).
  • Advanced ChemBlocks. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97% | CAS.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. Molecular structure of AMT·HCl. (A) Chemical structure; (B) ball-stick of amitriptyline HCl.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • NextSDS. N-methyl-1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride.
  • NextSDS. 1-(pyridin-4-yl)
  • ChemScene. 1159878-06-4 | 1-(Pyrimidin-2-yl)cyclopropan-1-amine.
  • PubChem. Pyrimidin-1-ium-4-amine chloride | C4H6ClN3 | CID 140450372.
  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Sigma-Aldrich. 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride | 1215107-61-1.
  • PMC. (2024, October 15).
  • NextSDS. [6-(4-AMino-piperidin-1-yl)-pyriMidin-4-yl]-cyclopropyl-aMine hydrochloride, 98+% C12H19N5, MW: 269.78.
  • ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Indian Journal of Pharmaceutical Education and Research. (2024, March 24).
  • NextSDS. 1-(pyrimidin-2-yl)
  • NextSDS. 1-(PYRIMIDIN-5-YL)
  • Merck. [1-(4-methylphenyl)cyclopropyl]amine hydrochloride | 1134834-95-9.
  • Chemspace. (1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride.
  • Sigma-Aldrich. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9.
  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Echemi.com. (1R,2S)-2-(3,4-difluorophenyl)

Sources

Comprehensive Technical Guide on 1-(Pyrimidin-4-yl)cyclopropan-1-amine Hydrochloride: Physicochemical Profiling and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic combination of specific structural motifs is essential for optimizing both pharmacodynamics and pharmacokinetics. 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (CAS: 1246740-94-2) represents a highly specialized building block that merges the hydrogen-bonding capacity of a pyrimidine ring with the conformational rigidity of a cyclopropylamine[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, exact mass determination via High-Resolution Mass Spectrometry (HRMS), and the causality behind its structural and analytical workflows.

Physicochemical Profiling & Exact Mass Significance

When characterizing small-molecule building blocks, nominal mass is insufficient for unambiguous identification. High-resolution mass spectrometry (HRMS) is required to determine the exact mass , which accounts for the specific mass defects of the constituent isotopes[2].

Quantitative Data Summary
PropertyValue
Chemical Name 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride
CAS Registry Number 1246740-94-2
Molecular Formula (Salt) C₇H₁₀ClN₃
Molecular Formula (Free Base) C₇H₉N₃
Molecular Weight (Salt) 171.63 g/mol
Molecular Weight (Free Base) 135.17 g/mol
Exact Mass (Salt) 171.0563 Da
Exact Mass (Free Base) 135.0796 Da
Monoisotopic Mass [M+H]⁺ 136.0875 Da

The Causality of Exact Mass: The exact mass of the free base (C₇H₉N₃) is calculated using the monoisotopic masses of its elements: Carbon (12.00000), Hydrogen (1.00783), and Nitrogen (14.00307). This yields an exact mass of 135.0796 Da. In complex biological matrices or during synthesis verification, isobaric interferences (molecules with the same nominal mass of 135 but different elemental compositions) can lead to false positives[3]. Measuring the exact mass to within < 5 ppm ensures that the assigned chemical formula is mathematically indisputable.

Pharmacophore Synergy in Drug Design

The architecture of 1-(pyrimidin-4-yl)cyclopropan-1-amine is not accidental; it is a deliberate fusion of two highly privileged scaffolds.

  • The Pyrimidine Motif: Pyrimidines are ubiquitous in targeted therapeutics, particularly in oncology and infectious diseases. The nitrogen atoms at positions 1 and 3 of the six-membered ring act as critical hydrogen-bond acceptors, frequently interacting with the hinge region of kinases[4].

  • The Cyclopropylamine Motif: Replacing a flat, sp²-hybridized aromatic ring or a flexible aliphatic chain with a cyclopropylamine introduces severe geometric strain (bond angles ~60°). This increases the molecule's sp³ character ( Fsp3​ ), which directly correlates with improved aqueous solubility and reduced off-target toxicity. Furthermore, the cyclopropyl ring restricts the conformation of the amine, protecting it from rapid metabolic degradation by monoamine oxidases (MAOs)[5].

StructuralMotifs Target 1-(Pyrimidin-4-yl)cyclopropan-1-amine Pyrim Pyrimidine Scaffold Target->Pyrim Cyclo Cyclopropylamine Moiety Target->Cyclo Kinase Kinase Hinge Binding (H-Bond Acceptor) Pyrim->Kinase Rigidity Conformational Rigidity (Increased Fsp3) Cyclo->Rigidity Efficacy Enhanced Pharmacokinetics & Target Affinity Kinase->Efficacy Rigidity->Efficacy

Pharmacological synergy of pyrimidine and cyclopropylamine motifs.

Analytical Workflows: LC-HRMS Protocol

To confidently verify the identity and purity of this compound, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

HRMS_Workflow Prep Sample Prep (0.1% FA in H2O) LC UHPLC Separation (C18, Gradient) Prep->LC 1 µL ESI ESI Source (Positive Mode) LC->ESI Eluent HRMS Orbitrap/TOF (R > 60k) ESI->HRMS Ions Data Exact Mass [M+H]+ 136.0875 HRMS->Data Spectra

Self-validating LC-HRMS workflow for exact mass determination.

Step-by-Step Methodology

Step 1: System Suitability and Self-Validation (Crucial)

  • Action: Prior to sample injection, infuse a known lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2766 Da) into the mass spectrometer.

  • Causality & Validation: The system is only validated for use if the mass accuracy of the calibrant is consistently < 2 ppm. This ensures that any deviation in the analyte's measured mass is due to the sample itself, not instrument drift or poor calibration[3].

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of the hydrochloride salt in 1 mL of MS-grade Methanol/Water (50:50, v/v). Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in MS-grade Water.

  • Causality: Formic acid acts as an ion-pairing agent and provides an abundant proton source. Because the cyclopropylamine is highly basic, it readily accepts this proton, ensuring a strong [M+H]⁺ signal during ionization.

Step 3: UHPLC Separation

  • Action: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% B over 5 minutes.

  • Causality: The highly polar nature of the protonated amine requires a low starting organic concentration to ensure adequate retention on the reversed-phase column. The gradient ensures separation from any unreacted pyrimidine precursors or synthesis byproducts.

Step 4: HRMS Detection & Data Processing

  • Action: Operate the Orbitrap or Q-TOF in Electrospray Ionization Positive (ESI+) mode with a resolving power (R) set to > 60,000 FWHM. Extract the ion chromatogram for m/z 136.0875.

  • Causality: High resolving power is strictly necessary to separate the target exact mass (136.0875 Da) from background matrix ions that may share the nominal mass of 136[2]. A mass error of less than 5 ppm confirms the elemental composition of C₇H₉N₃.

Synthesis and Structural Elucidation

The synthesis of highly strained cyclopropylamines requires precise chemical control. The preparation of 1-(pyrimidin-4-yl)cyclopropan-1-amine typically proceeds via the Curtius rearrangement of the corresponding 1-(pyrimidin-4-yl)cyclopropane-1-carboxylic acid, or through the Kulinkovich-Szymoniak reaction of a pyrimidine-4-carbonitrile[5].

The Causality of the Hydrochloride Salt: Why is this compound supplied and utilized as a hydrochloride salt rather than a free base? The free base of low-molecular-weight cyclopropylamines is often volatile, prone to atmospheric oxidation, and difficult to handle as a solid. Treating the free base with hydrochloric acid yields the HCl salt (C₇H₁₀ClN₃), which dramatically improves crystalline stability, extends shelf-life, and ensures rapid aqueous solubility for downstream biological assays and pharmacokinetic profiling[1].

Sources

mechanism of action for pyrimidin-4-yl cyclopropanamine pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Epigenetic Context

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a critical epigenetic eraser responsible for the flavin adenine dinucleotide (FAD)-dependent oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1]. Aberrant LSD1 overexpression is a hallmark of various malignancies, particularly acute myeloid leukemia (AML) and solid tumors, where it forms repressive complexes (e.g., with CoREST or GFI1) that silence differentiation-driving genes[2].

While the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP) was the first recognized LSD1 inhibitor, its clinical utility was limited by low potency and off-target MAO-A/B toxicity[3]. The evolution of the pyrimidin-4-yl cyclopropanamine pharmacophore represents a paradigm shift in epigenetic drug design. By appending a functionalized pyrimidin-4-yl moiety to the cyclopropanamine core, researchers have engineered highly selective, mechanism-based covalent inhibitors. This guide dissects the structural biology, catalytic inactivation mechanism, and self-validating experimental workflows essential for characterizing these advanced pharmacophores.

Structural Biology: The Role of the Pyrimidin-4-yl Moiety

The cyclopropanamine core is the "warhead" responsible for covalent inactivation, but it is the pyrimidin-4-yl substitution that dictates target engagement and selectivity[4].

LSD1 possesses a spacious, highly negatively charged substrate-binding cleft designed to accommodate the long, positively charged N-terminal tail of histone H3[5]. MAO-A and MAO-B, conversely, have much smaller, hydrophobic active site cavities.

  • Affinity ( KI​ ) Enhancement: The pyrimidin-4-yl group acts as a substrate mimic. It projects deep into the H3-binding pocket, engaging in critical hydrogen bonding and π−π stacking interactions with surrounding residues (e.g., Trp751, Tyr761)[4].

  • Selectivity: The steric bulk of the pyrimidin-4-yl linkage creates a severe steric clash within the constrained active sites of MAO enzymes, virtually eliminating off-target MAO inhibition[6].

Catalytic Mechanism of FAD Inactivation

The inhibition of LSD1 by pyrimidin-4-yl cyclopropanamines is a two-step, mechanism-based process (suicide inhibition). The pyrimidin-4-yl moiety drives the initial reversible binding, positioning the cyclopropanamine directly adjacent to the isoalloxazine ring of the FAD cofactor[7].

  • Single Electron Transfer (SET): The lone pair of electrons on the cyclopropanamine nitrogen is oxidized by the FAD cofactor, generating a nitrogen radical cation[8].

  • Strain-Induced Ring Opening: The radical cation triggers the rapid, homolytic cleavage of the highly strained cyclopropane ring, yielding a highly reactive primary carbon radical[3].

  • Covalent Adduct Formation: This reactive intermediate attacks the FAD cofactor (typically at the N5 or C4a position of the flavin ring), forming an irreversible covalent bond[9].

FAD_Mechanism A Pyrimidin-4-yl Cyclopropanamine B LSD1 Active Site (Non-covalent Binding) A->B KI (Affinity) C Single Electron Transfer (SET) B->C FAD Oxidation D Radical Cation Formation C->D E Strain-Induced Ring Opening D->E Fast F Irreversible Covalent FAD Adduct E->F kinact

Caption: Stepwise mechanism of FAD covalent inactivation by cyclopropanamine pharmacophores.

Downstream Epigenetic Signaling

Upon covalent modification of FAD, LSD1 loses both its catalytic demethylase activity and its structural scaffolding capabilities. In AML, LSD1 relies on its N-terminal SNAG domain to associate with the GFI1 transcription repressor[2]. The formation of a bulky pyrimidin-4-yl-FAD adduct induces a conformational shift that disrupts the LSD1-GFI1 complex[9]. This dual-action mechanism (catalytic death + scaffolding disruption) leads to the rapid accumulation of H3K4me2 at enhancer regions, reactivating subordinate genes that force the leukemic cells into terminal monocytic differentiation[3].

Signaling_Pathway LSD1 Active LSD1-CoREST/GFI1 Complex Inhibited Inactive LSD1-FAD Adduct LSD1->Inhibited Inhibition Chromatin Accumulation of H3K4me1/2 LSD1->Chromatin Demethylation Blocked Inhibitor Pyrimidin-4-yl Cyclopropanamine Inhibitor->Inhibited Covalent Binding Inhibited->Chromatin Restores Methylation Gene Enhancer/Promoter Activation Chromatin->Gene Chromatin Opening Phenotype Cellular Differentiation & Apoptosis (e.g., AML cells) Gene->Phenotype Transcription

Caption: Downstream epigenetic reactivation pathway following LSD1 inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

The true value of the pyrimidin-4-yl substitution is revealed through kinetic profiling. Covalent inhibitors are evaluated not just by IC50​ , but by their inactivation efficiency ( kinact​/KI​ ). As shown in the data summary below, the pyrimidin-4-yl moiety does not significantly alter the chemical reactivity of the cyclopropane ring ( kinact​ remains relatively constant). Instead, it dramatically improves the non-covalent binding affinity ( KI​ ), driving a massive increase in overall efficiency[7].

Compound ClassTarget IC50​ ( μ M) KI​ ( μ M) kinact​ (min −1 ) kinact​/KI​ (M −1 s −1 )Selectivity (LSD1 vs MAO-A)
Tranylcypromine (TCP) LSD1~20.0~300.00.05~2.7< 0.1x (MAO preferred)
Pyrimidin-4-yl Deriv. LSD1< 0.005~0.50.06~2,000.0> 1000x

Data synthesized from established kinetic profiling of advanced cyclopropanamine derivatives[7],[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the mechanism of action must be validated through orthogonal approaches. The kinetic assay proves irreversibility, while the mass spectrometry assay proves covalent FAD modification. Together, they form a self-validating loop.

Protocol 1: Time-Dependent Jump-Dilution Assay (Kinetic Profiling)

Causality: Standard IC50​ assays cannot distinguish between tight-binding reversible inhibitors and covalent irreversible inhibitors. Jump-dilution forces the equilibrium backward; if the enzyme remains inactive after massive dilution, the inhibition is covalent[10].

  • Pre-incubation: Incubate recombinant human LSD1 (50 nM) with the pyrimidin-4-yl cyclopropanamine inhibitor at various concentrations (e.g., 0.1x to 10x expected KI​ ) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl) for varying time points (0, 15, 30, 60, 120 minutes).

  • Jump-Dilution: Dilute the pre-incubation mixture 100-fold into a reaction buffer containing the substrate (e.g., H3K4me2 peptide, 50 μ M) and a peroxidase-coupled fluorescent readout system (e.g., Amplex Red) to detect H2​O2​ byproduct generation.

  • Data Analysis: Measure the initial velocity ( vi​ ) of the diluted samples. Plot the natural log of remaining activity vs. pre-incubation time to determine the observed rate constant ( kobs​ ). Plot kobs​ vs. inhibitor concentration to extract KI​ and kinact​ [7].

Protocol 2: Intact Mass Spectrometry of the FAD-Adduct

Causality: To definitively prove that the cyclopropanamine warhead attacks the FAD cofactor (and not an active-site cysteine or lysine), the FAD must be extracted and its mass shift analyzed[5].

  • Inactivation: Incubate LSD1 (10 μ M) with a 10-fold molar excess of the pyrimidin-4-yl cyclopropanamine inhibitor (100 μ M) for 4 hours at room temperature to ensure complete inactivation.

  • Denaturation & Extraction: Add 1% trifluoroacetic acid (TFA) and 50% acetonitrile to denature the protein and release the non-covalently bound (but now modified) FAD cofactor from the protein core. Centrifuge at 14,000 x g to pellet the apo-protein.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Validation: Monitor for the mass of native FAD (785.5 Da). In the treated sample, this peak should disappear, replaced by a new peak corresponding to 785.5 Da+Mass of Inhibitor−2H (accounting for the oxidative coupling)[9].

References

  • Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B Source: National Institutes of Health (NIH) URL:[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • LSD1 inhibitors disrupt the GFI1 transcription repressor complex Source: Taylor & Francis Online URL:[Link]

  • Mechanism of action of (±)‐tranylcypromine 1 and examples of para‐substituted second‐generation analogues Source: ResearchGate URL:[Link]

  • Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML Source: ChemRxiv URL:[Link]

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors Source: ACS Publications URL:[Link]

  • Lysine-Specific Demethylase 1-Selective Inactivators: Protein-Targeted Drug Delivery Mechanism Source: ResearchGate URL:[Link]

  • Drug discovery strategy for TAK-418, a specific inhibitor of LSD1 enzyme activity, as a novel therapy for autism Source: DOI / ScienceDirect URL:[Link]

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors Source: RSC Advances URL:[Link]

Sources

Thermodynamic and Metabolic Stability of 1-(Pyrimidin-4-yl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (CAS 1246740-94-2)[1] represents a highly versatile pharmacophore utilized in the development of modern therapeutics, including kinase inhibitors (e.g., CSNK2A) and epigenetic modulators (e.g., LSD1)[2][3]. However, the integration of a highly strained cyclopropyl ring with an electron-donating amine and an electron-withdrawing pyrimidine creates a complex thermodynamic landscape. This whitepaper dissects the physicochemical stability, electronic causality, and metabolic degradation pathways of this molecule, providing field-proven protocols for evaluating its viability in drug development.

Structural Thermodynamics & Electronic Causality

The Donor-Acceptor Cyclopropane Dilemma

Cyclopropylamines exhibit unique reactivity driven by the immense ring strain (~27.5 kcal/mol) of the three-membered carbon cycle. In a free base state, the lone pair of electrons on the primary amine acts as an electron donor into the anti-bonding ( σ∗ ) orbitals of the adjacent C-C bonds. This "donor-acceptor" dynamic significantly lowers the activation energy required for spontaneous ring opening, leading to thermodynamic instability[4].

Causality of the Hydrochloride Salt Selection

To arrest this degradation pathway, the molecule is synthesized as a hydrochloride salt. The protonation of the amine achieves two critical thermodynamic objectives:

  • Electronic Sequestration: Protonation sequesters the nitrogen lone pair, eliminating its ability to donate electron density into the cyclopropane ring. This kinetically and thermodynamically stabilizes the ring against spontaneous cleavage[4].

  • Lattice Energy Maximization: The ionic interactions within the hydrochloride crystal lattice drastically increase the solid-state melting point and thermal stability, mitigating hygroscopicity and preventing unwanted polymorphic transitions during storage.

Furthermore, the pyrimidine ring—an electron-deficient heterocycle—exerts an inductive electron-withdrawing effect (-I effect) on the cyclopropyl carbon, further stabilizing the C-C bonds against electrophilic attack.

Degradation Pathways and Metabolic Stability

In physiological environments (pH 7.4), the salt dissociates, and a fraction of the molecule exists as a free base, re-exposing it to both thermodynamic ring-opening and enzymatic degradation. In vivo, pyrimidine-based cyclopropylamines are primarily subject to Phase I metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes[2][5].

Degradation A 1-(pyrimidin-4-yl) cyclopropan-1-amine HCl B Free Base Formation (In vivo pH 7.4) A->B Deprotonation C CYP450 Oxidation B->C Phase I Metabolism D Spontaneous Ring Opening B->D Lone Pair Donation E N-Oxide / Hydroxylated Pyrimidine C->E F Aliphatic Ketone / Imine D->F

Caption: Diagram 1: Thermodynamic and metabolic degradation pathways of the target molecule.

Quantitative Data Presentation

The following table summarizes the benchmark thermodynamic and kinetic parameters for pyrimidine-cyclopropylamine derivatives, serving as a reference for quality control and assay validation[2][6].

ParameterTypical Value / RangeScientific Significance
Solid-State Melting Point > 170 °C (dec.)Indicates high crystal lattice energy and robust thermal stability of the HCl salt.
Aqueous Solubility (pH 7.4) > 50 mg/mLSalt formation drastically improves hydration dynamics compared to the lipophilic free base.
Intrinsic Clearance ( CLint​ ) 10 - 45 µL/min/mgIndicates moderate-to-high hepatic Phase I metabolism via CYP450 enzymes.
In Vitro Half-life ( t1/2​ ) 15 - 45 minutesDictates dosing frequency and systemic exposure in pharmacokinetic models.

Standardized Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure researchers understand why the protocol is structured this way.

Protocol 1: Solid-State Forced Degradation (Thermodynamic Stability)

Purpose: To evaluate the intrinsic thermodynamic stability of the crystal lattice under extreme environmental stress.

  • Sample Preparation: Accurately weigh 5.0 mg of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride into clear glass HPLC vials.

  • Stress Conditions:

    • Thermal: Incubate at 60°C for 14 days.

    • Hydrolytic/Hygroscopic: Expose to 75% Relative Humidity (RH) at 40°C for 14 days.

    • Photolytic: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Reconstitution: Dissolve the stressed samples in 1.0 mL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Analyze via LC-UV/MS.

    • Causality Check: The absence of aliphatic ketone peaks (mass shift) confirms that the HCl salt successfully prevented thermodynamic ring opening.

Protocol 2: In Vitro Microsomal Stability Assay[5]

Purpose: To determine the Phase I metabolic half-life and intrinsic clearance ( CLint​ ).

Workflow A 1. Compound Preparation (1-10 µM in Buffer) B 2. Microsome Incubation (Liver Microsomes + NADPH, 37°C) A->B C 3. Kinetic Sampling (Aliquots at 0, 15, 30, 45, 60 min) B->C D 4. Reaction Quenching (Cold Acetonitrile + Internal Standard) C->D E 5. Protein Precipitation (Centrifugation at 14,000 x g) D->E F 6. LC-MS/MS Analysis (Calculate Intrinsic Clearance) E->F

Caption: Diagram 2: Step-by-step experimental workflow for in vitro microsomal stability assessment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Rationale: Mg2+ is a critical cofactor for optimal CYP450 enzymatic structural integrity.

  • Microsome Addition: Add Mouse or Human Liver Microsomes (MLM/HLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent enzyme denaturation).

  • Initiation (The Control System): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validating Control: Run a parallel sample without NADPH. Because NADPH is the obligate electron donor for CYP450, no degradation should occur here. If degradation is observed in the absence of NADPH, it indicates thermodynamic instability (spontaneous ring opening) rather than metabolic clearance.

  • Kinetic Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold Acetonitrile containing an analytical internal standard.

    • Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting the reaction precisely at the designated second, ensuring accurate kinetic modeling.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and CLint​ .

References

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. National Library of Medicine (PMC).[Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, ACS Publications.[Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for Pyrimidinyl Cyclopropanamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Pyrimidinyl cyclopropanamines are highly privileged pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, CNS modulators, and oncology drugs. A prime example is TH588 (N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine), a potent inhibitor of the MTH1 enzyme used to exploit oxidative stress in cancer cells (1)[1]. Constructing these scaffolds typically relies on the Suzuki-Miyaura cross-coupling of a pyrimidine halide with an aryl or alkyl boronic acid. However, the electron-deficient, nitrogen-rich nature of the pyrimidine core necessitates highly optimized conditions to prevent catalyst deactivation and ensure high-yielding transmetalation.

Mechanistic Causality in Pyrimidine Cross-Coupling

The Suzuki-Miyaura coupling of pyrimidines presents a unique mechanistic paradox. The highly electronegative nitrogen atoms withdraw electron density from the ring, heavily activating the C–X bond. While this accelerates the initial oxidative addition of the Palladium(0) catalyst, it simultaneously creates a severe vulnerability: the basic pyrimidine nitrogen atoms can coordinate to the resulting Palladium(II) intermediate. This forms stable, off-cycle complexes that effectively poison the catalyst, a phenomenon frequently observed in the synthesis of pyrrolo[2,3-d]pyrimidines and related heterocycles (2)[2].

Furthermore, if the cyclopropanamine moiety is introduced prior to the cross-coupling step, its secondary or tertiary amine can act as a competitive ligand, further sequestering palladium. To circumvent this, researchers employ a strategic sequence: performing the Suzuki-Miyaura coupling on a halogenated pyrimidine intermediate before introducing the cyclopropanamine group via nucleophilic aromatic substitution (SNAr).

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OA Oxidative Addition (Fast for Pyrimidinyl Halides) Pd0->OA PdII Pd(II) Intermediate Ar-Pd(X)L_n OA->PdII Poison Catalyst Poisoning (N-Coordination) PdII->Poison Side Reaction TM Transmetalation (Rate-Limiting, Requires H2O/Base) PdII->TM PdII_2 Diaryl Pd(II) Complex Ar-Pd-Ar'L_n TM->PdII_2 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0

Suzuki-Miyaura catalytic cycle highlighting the risk of Pd-poisoning by pyrimidine nitrogens.

Strategic Synthetic Workflows

To maximize yields and avoid the aforementioned catalyst poisoning, the optimal workflow delays the introduction of the cyclopropanamine group. As demonstrated in the synthesis of MTH1 and RET inhibitors, regioselective SNAr of a polychlorinated pyrimidine is followed by Suzuki-Miyaura coupling, and finally, a second SNAr with cyclopropanamine (3)[3].

Workflow SM Polychlorinated Pyrimidine (e.g., 2,4,6-Trichloropyrimidine) Step1 Regioselective SNAr (NH3, EtOH, 0°C) SM->Step1 Int1 Aminopyrimidine Halide (Intermediate) Step1->Int1 Step2 Suzuki-Miyaura Cross-Coupling (Aryl-B(OH)2, Pd cat., Base) Int1->Step2 Int2 Aryl-Pyrimidine Halide (Intermediate) Step2->Int2 Step3 Cyclopropanamine SNAr (DIPEA, n-BuOH, Heat) Int2->Step3 Target Pyrimidinyl Cyclopropanamine (Target Pharmacophore) Step3->Target

Synthetic workflow for pyrimidinyl cyclopropanamines via sequential SNAr and Suzuki coupling.

Quantitative Optimization of Reaction Conditions

Transmetalation is typically the rate-limiting step in the Suzuki-Miyaura coupling of electron-deficient heterocycles. A biphasic or aqueous-organic solvent system is strictly required. The water dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate anion [Ar−B(OH)3​]− , which undergoes transmetalation significantly faster than the neutral boronic acid.

Table 1: Optimization of Suzuki-Miyaura Conditions for Pyrimidinyl Substrates

Catalyst SystemBaseSolvent SystemTemp / TimeYieldMechanistic Rationale
Pd(PPh3)4 (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)90°C, 12h65-75%Standard conditions; effective for unhindered aryl boronic acids (1)[1].
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.0 eq)Toluene/EtOH/H₂O100°C, 8h80-85%Bidentate ligand prevents pyrimidine N-coordination; Cs⁺ enhances solubility.
Pd₂(dba)₃ / XPhos K₃PO₄ (3.0 eq)Dioxane/H₂O (10:1)110°C, 4h (MW)>90%Bulky, electron-rich ligand accelerates coupling of sterically hindered substrates (2)[2].
CuI / L-proline K₂CO₃ (2.0 eq)DMSO80°C, 24hN/AAlternative direct C-N amination used when Suzuki is not viable (4)[4].

Self-Validating Experimental Protocol

Synthesis of 6-(2,3-Dichlorophenyl)-2-amino-4-chloropyrimidine (Precursor to TH588)

This protocol details the critical Suzuki-Miyaura coupling step, designed to be self-validating through visual and chromatographic checkpoints.

Materials:

  • 2-Amino-4,6-dichloropyrimidine (1.0 eq, 10.0 mmol)

  • 2,3-Dichlorophenylboronic acid (1.1 eq, 11.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 eq, 25.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical for Pd(0) Stability): Prepare a 50 mL mixture of 1,4-Dioxane and H₂O (4:1). Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle and leading to homocoupling side-reactions.

  • Reagent Assembly: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-4,6-dichloropyrimidine, 2,3-dichlorophenylboronic acid, and K₂CO₃. Transfer the flask to an argon-filled glovebox or apply standard Schlenk line techniques to add Pd(PPh3)4.

    • Visual Checkpoint: The Pd(PPh3)4 catalyst must be a bright yellow powder. If it appears brown or black, it has degraded to palladium black and should be discarded.

  • Reaction Initiation: Add the degassed solvent mixture to the flask against a positive pressure of Argon. Attach a reflux condenser and heat the mixture to 90°C using a pre-heated oil bath.

    • Self-Validation: Within 15-30 minutes, the reaction mixture will transition from a pale yellow suspension to a dark brown/black homogeneous solution. This color change confirms the formation of the active Pd(0) catalytic species and successful oxidative addition.

  • Reaction Monitoring: After 4 hours, sample the reaction. Perform TLC using 30% EtOAc in Hexanes.

    • Validation: The starting pyrimidine (higher Rf​ ) should be completely consumed, replaced by a new, intensely UV-active spot (lower Rf​ ) corresponding to the coupled product.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10-40% EtOAc/Hexanes gradient).

Subsequent SNAr with Cyclopropanamine: To yield the final pyrimidinyl cyclopropanamine pharmacophore, the isolated intermediate is reacted with cyclopropanamine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in n-butanol at 100°C for 12 hours, followed by precipitation of the hydrochloride salt (1)[1].

References

  • Synthesis of N4-Cyclopropyl-6-(2,3- Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride: An Application Note and - Benchchem. Benchchem. 1

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC. National Institutes of Health (NIH). 2

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile - PMC. National Institutes of Health (NIH). 3

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. MDPI. 4

Sources

Advanced Synthesis of ATP-Competitive Kinase Inhibitors: Utilizing 1-(Pyrimidin-4-yl)cyclopropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Mechanistic Rationale & Design Philosophy

The development of highly selective, ATP-competitive kinase inhibitors requires building blocks that can simultaneously anchor the molecule in the highly conserved kinase hinge region while projecting vectors into specificity pockets. 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (CAS: 1246740-94-2) is a privileged intermediate that achieves both objectives through two synergistic structural motifs:

  • The Pyrimidine Core (Hinge Binder): Pyrimidines are ubiquitous in kinase inhibitor design because their endocyclic nitrogen atoms act as excellent hydrogen-bond acceptors, interacting directly with the backbone amide (e.g., of a valine or leucine residue) in the kinase hinge region[1]. This interaction is the primary driver of binding affinity in targets such as RET, ULK1/2, and PI3K[1][2].

  • The Cyclopropylamine Fragment (Conformational Restrictor): The incorporation of a cyclopropyl ring alpha to the amine provides extreme conformational rigidity. This restricts the dihedral angle of the resulting inhibitor, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding[3]. Furthermore, the cyclopropyl group sterically shields the amine from oxidative metabolism (e.g., by monoamine oxidases or CYPs), significantly improving the molecule's pharmacokinetic (PK) half-life and metabolic stability[3].

Why the HCl Salt? Primary amines containing electron-withdrawing adjacent groups can be prone to oxidative degradation or the formation of carbamates upon exposure to atmospheric CO₂. Utilizing the hydrochloride salt ensures long-term bench stability and consistent stoichiometric weighing. During synthesis, the free base is liberated in situ using a non-nucleophilic base (such as DIPEA) to prevent unwanted side reactions.

Workflow & Signaling Pathway Visualization

The following diagram illustrates the logical progression from the raw building block through chemical assembly, target engagement, and ultimate phenotypic modulation.

G N1 1-(Pyrimidin-4-yl) cyclopropan-1-amine HCl (Hinge-Binder Precursor) N2 SNAr Scaffold Assembly (Microwave, DIPEA, MeCN) N1->N2 N3 Lead Kinase Inhibitor (ATP-Competitive) N2->N3 N4 Kinase Hinge Binding (e.g., RET, ULK1/2) N3->N4 N5 Cellular Modulation (Autophagy/Apoptosis) N4->N5

Caption: Workflow from building block assembly to downstream cellular modulation.

Experimental Protocol: SNAr Scaffold Assembly

This protocol details the Nucleophilic Aromatic Substitution (SNAr) of 1-(pyrimidin-4-yl)cyclopropan-1-amine HCl with a generic electrophilic scaffold (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine) to generate a dual-pyrimidine kinase inhibitor framework[2].

Reagents & Materials
  • Nucleophile: 1-(Pyrimidin-4-yl)cyclopropan-1-amine HCl (1.0 equiv)

  • Electrophile: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: 38 mL pressure vessel, Microwave synthesizer

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: To a 38 mL microwave-safe pressure vessel, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.00 g, 4.61 mmol) and 1-(pyrimidin-4-yl)cyclopropan-1-amine HCl (0.79 g, 4.61 mmol)[2].

  • In Situ Free-Basing: Suspend the solids in anhydrous acetonitrile (15 mL). Slowly add DIPEA (2.40 mL, 13.83 mmol). Expert Insight: 3.0 equivalents of DIPEA are strictly required—one to neutralize the HCl salt of the amine, one to neutralize the HCl generated during the SNAr reaction, and one to maintain a basic environment to drive the reaction forward.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 70 °C for 10–15 minutes[2]. Expert Insight: The steric bulk of the cyclopropyl ring significantly hinders the nucleophilicity of the primary amine. Room temperature reactions will stall. Microwave heating at 70 °C provides the exact activation energy required without causing thermal degradation of the pyrimidine cores.

  • Workup: Allow the vessel to cool to room temperature. Concentrate the reaction mixture in vacuo to remove the acetonitrile and excess DIPEA.

  • Purification: Dissolve the crude residue in a minimal amount of DMSO/Methanol and purify via automated reverse-phase chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Isolation: Lyophilize the product-containing fractions to yield the coupled intermediate as a solid.

Reaction Optimization & Quantitative Data

To demonstrate the necessity of the chosen protocol parameters, the following table summarizes the optimization data for the SNAr coupling of this specific sterically hindered amine.

SolventBase (Equiv)Heating MethodTemp (°C)TimeIsolated Yield (%)Mechanistic Observation
MeCN DIPEA (3.0) Microwave 70 °C 15 min 82% Optimal. Rapid conversion; minimal side products.
MeCNDIPEA (3.0)Thermal25 °C24 h<10%Steric hindrance from cyclopropyl ring prevents reaction.
THFTEA (3.0)Thermal70 °C12 h45%TEA is less sterically hindered than DIPEA and can cause competing side reactions.
DMFK₂CO₃ (3.0)Thermal90 °C4 h65%Heterogeneous base leads to inconsistent free-basing of the HCl salt.

Quality Control & Self-Validation

A robust protocol must be self-validating. Before advancing the synthesized intermediate to subsequent cross-coupling steps (e.g., Buchwald-Hartwig amination to install the solvent-exposed tail), perform the following QC checks:

  • LC-MS Validation: Confirm the presence of the desired mass [M+H]+ . Crucially, if a chloropyrimidine electrophile was used, verify the presence of the characteristic 3:1 isotopic ratio indicative of a single chlorine atom. The disappearance of the 9:6:1 dichloro isotopic pattern confirms a successful mono-SNAr reaction.

  • ¹H NMR Validation (DMSO-d6):

    • Cyclopropyl Signature: Look for the highly shielded cyclopropyl methylene protons, which will appear as distinct multiplets upfield between 1.00 – 1.60 ppm .

    • Pyrimidine Signature: The protons of the pyrimidin-4-yl ring will appear as sharp, downfield signals (typically a singlet around 8.9–9.2 ppm and doublets around 7.5–8.8 ppm ).

    • Amine Signature: The secondary amine proton (NH) formed during the coupling should appear as a broad singlet or triplet between 7.0 – 8.5 ppm , validating the formation of the new C-N bond.

Sources

in vitro assay preparation using 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pyrimidin-4-

Caption: Mechanistic binding model of the pyrimidine-cyclopropylamine fragment in a kinase active site.

Experimental Workflow Architecture

To validate this fragment, we employ a self-validating screening funnel. Because fragments bind weakly, primary screening relies on biophysical detection (Surface Plasmon Resonance) followed by an orthogonal functional assay (TR-FRET) to prove that the biophysical binding translates to enzymatic inhibition1[1].

FBDD_Workflow A Fragment Stock (CAS 1246740-94-2) B Primary Screen SPR Binding Assay A->B Aqueous Dilution C Orthogonal Validation TR-FRET Assay B->C Active Hits D Structural Biology X-ray Crystallography C->D Validated Inhibitors

Caption: Fragment-based drug discovery workflow for pyrimidine-derived kinase inhibitors.

Self-Validating Protocols

Protocol 1: Compound Preparation and Nephelometric Quality Control

Causality: High concentrations of fragments can form colloidal aggregates in aqueous buffers, leading to false-positive inhibition (via enzyme sequestration) or false-negative SPR results (due to lack of free monomer). This protocol integrates a self-validating nephelometry step to guarantee monomeric integrity.

  • Stock Generation: Dissolve 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride in 100% anhydrous DMSO to yield a 100 mM master stock. Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

  • Aqueous Dilution: Prepare a 2 mM working solution by diluting the DMSO stock into the assay running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20). The final DMSO concentration must be exactly 2.0% (v/v) to prevent solvent-induced kinase denaturation.

  • Self-Validation (Nephelometry): Transfer 100 µL of the 2 mM working solution to a clear-bottom 96-well plate. Measure light scattering using a nephelometer or dynamic light scattering (DLS) instrument.

    • Validation Gate: If the scattering intensity exceeds the buffer-only baseline by >10%, the fragment has aggregated. You must lower the top screening concentration until baseline scattering is restored.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Fragments possess low molecular weights (~171.6 g/mol ) and bind with low affinities (Kd in the µM to mM range), resulting in extremely fast dissociation rates ( koff​ ). SPR is chosen because its real-time microfluidic detection resolves these rapid, transient binding events without requiring radiolabels.

  • Surface Preparation: Immobilize the target kinase (e.g., biotinylated via Avi-tag) onto a Streptavidin (SA) sensor chip. Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a low-molecular-weight analyte.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO in running buffer) to correct for bulk refractive index changes caused by minor DMSO mismatches between the samples and the running buffer.

  • Analyte Injection: Inject the fragment in a 3-fold concentration series (e.g., 11 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation (Control Injection): Include a known positive control hinge-binder (e.g., Staurosporine) at the beginning and end of the run. If the Rmax​ of the positive control drops by >15%, the kinase surface has denatured, and the run is invalid.

  • Data Analysis: Fit the steady-state binding levels ( Req​ ) against fragment concentration using a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

Protocol 3: TR-FRET Orthogonal Kinase Assay

Causality: SPR confirms binding but cannot differentiate between active-site binding, allosteric binding, or non-functional interactions 2[2]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) acts as a functional filter, proving that the binding event directly inhibits substrate phosphorylation.

  • Reaction Assembly: In a low-volume 384-well plate, combine 2 µL of the target kinase, 2 µL of the fragment (at Kd​ concentrations determined via SPR), and incubate for 15 minutes to allow equilibrium binding.

  • Catalytic Initiation: Add 2 µL of an ATP/biotinylated-peptide substrate mixture. Crucial parameter: ATP concentration must be set at its apparent Km​ to ensure the assay is sensitive to competitive hinge-binders like pyrimidines.

  • Termination & Detection: Stop the reaction after 60 minutes by adding 6 µL of detection buffer containing EDTA (to chelate Mg2+ and stop catalysis), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. A Z'-factor > 0.6 validates the assay's statistical robustness.

Quantitative Data Summary

The following table outlines the expected biophysical and pharmacological metrics when screening 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride against a typical kinase target.

MetricExpected Range / ValuePharmacological Significance
Molecular Weight (MW) 171.63 g/mol (Salt) / 135.17 (Free base)Strictly adheres to the "Rule of 3" for fragments, allowing ample room for synthetic elaboration.
Aqueous Solubility > 5 mM (in 2% DMSO/Buffer)Allows high-concentration screening without colloidal aggregation.
Dissociation Constant ( Kd​ ) 100 µM – 2 mMTypical low-affinity starting point for fragments; requires structure-guided optimization.
Ligand Efficiency (LE) > 0.30 kcal/mol/heavy atomIndicates highly efficient binding per atom; the primary benchmark for advancing a fragment hit.
Lipophilic Ligand Efficiency (LLE) > 3.0Ensures the binding affinity is driven by specific polar interactions (e.g., hydrogen bonds) rather than non-specific lipophilicity.

References

  • Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues Source: PMC / NIH URL
  • A fragment-based approach leading to the discovery of a novel binding site and the selective CK2 inhibitor CAM4066 Source: PMC / NIH URL
  • Turning a protein kinase on or off from a single allosteric site via disulfide trapping Source: PMC / NIH URL
  • A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals Source: BenchChem URL

Sources

Troubleshooting & Optimization

improving reaction yield in 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1-(Pyrimidin-4-yl)cyclopropan-1-amine Hydrochloride

Welcome to the Technical Support Center. The synthesis of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a critical workflow for researchers developing heteroaryl-substituted cyclopropylamine pharmacophores. The most scalable and robust synthetic route involves the cyclopropanation of 2-(pyrimidin-4-yl)acetonitrile, followed by nitrile hydrolysis, and a Curtius rearrangement.

However, researchers frequently encounter severe yield bottlenecks, particularly during the rearrangement phase. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and validated protocols to help you establish a self-validating, high-yield synthetic system.

Mechanistic Pathway: The Curtius Rearrangement Bottleneck

The most common point of failure in this synthesis is the Curtius rearrangement. The diagram below illustrates the divergent pathways of the isocyanate intermediate, highlighting the causality behind the formation of yield-killing byproducts.

CurtiusPathway Acid 1-(Pyrimidin-4-yl) cyclopropanecarboxylic acid Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (-N2) Boc Boc-Protected Amine (Desired Product) Isocyanate->Boc t-BuOH (Anhydrous) Urea 1,3-Bis-substituted Urea (Yield-Killing Byproduct) Isocyanate->Urea Trace H2O (Hydrolysis)

Divergent pathways in DPPA-mediated Curtius rearrangement showing urea byproduct formation.

Troubleshooting Guides & FAQs

Q1: My Curtius rearrangement using DPPA and tert-butanol is stalling, and LCMS shows a massive peak for a symmetric urea byproduct. How do I prevent this? Analysis & Causality: The formation of 1,3-bis(1-(pyrimidin-4-yl)cyclopropyl)urea is a classic yield-killer. When trace water is present in the reaction mixture or the tert-butanol, it hydrolyzes the highly reactive isocyanate intermediate into a primary amine. Because primary amines are significantly more nucleophilic than bulky tert-butanol, the newly formed amine rapidly attacks unreacted isocyanate, forming the symmetric urea byproduct[1]. Solution: You must establish a strictly anhydrous system. Do not rely solely on desiccators. Dissolve your carboxylic acid in toluene and perform an azeotropic distillation to remove trace water before adding diphenylphosphoryl azide (DPPA)[1]. If the reaction remains sluggish due to the steric hindrance of tert-butanol, consider switching to benzyl alcohol to form the Cbz-protected amine, which reacts faster and cleaner.

Q2: Why is my yield of 1-(pyrimidin-4-yl)cyclopropanecarbonitrile so low during the initial alkylation with 1,2-dibromoethane? I am seeing a lot of unreacted starting material and vinyl bromide. Analysis & Causality: The cyclopropanation of 2-(pyrimidin-4-yl)acetonitrile requires a double alkylation. If the base is too strong or the temperature is too high, 1,2-dibromoethane undergoes a rapid E2 elimination to form vinyl bromide (a gas) and HBr, effectively consuming your alkylating agent before the second cyclization step can occur. Solution: Transition from a homogenous strong base (like NaH) to a Phase Transfer Catalysis (PTC) system. Using 50% aqueous NaOH with triethylbenzylammonium chloride (TEBAC) at a tightly controlled temperature (35–40 °C) suppresses the E2 elimination of the dibromide while maintaining a high local concentration of the enolate at the phase boundary.

Q3: During the hydrolysis of the nitrile to the carboxylic acid, I observe significant degradation and a dark reaction mixture. What is happening? Analysis & Causality: The pyrimidine ring is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) or ring-opening at the C2 and C6 positions under prolonged, harsh basic conditions (e.g., refluxing 6 M NaOH for 24 hours). Solution: Mitigate the harshness by performing a two-step hydrolysis. First, use mild basic peroxide (H2O2 / NaOH in EtOH) to convert the nitrile to the primary amide at room temperature. Then, hydrolyze the amide to the acid using 2 M NaOH at a moderate 60 °C. This stepwise causality prevents pyrimidine ring degradation.

Q4: The final HCl deprotection yields a gummy, hygroscopic residue instead of a crystalline solid. How do I isolate a clean hydrochloride salt? Analysis & Causality: The pyrimidine ring contains basic nitrogen atoms. When using excess aqueous HCl or highly polar solvents, you risk forming a hygroscopic bis-hydrochloride salt or trapping water in the crystal lattice. Solution: Perform the deprotection under strictly anhydrous conditions using 4 M HCl in dioxane. Once the deprotection is complete, precipitate the mono-hydrochloride salt by slowly adding a non-polar anti-solvent like methyl tert-butyl ether (MTBE) or diethyl ether [2].

Quantitative Data Summary

The following table summarizes the optimized parameters, common impurities, and expected quantitative yields for the complete synthetic workflow when the above troubleshooting steps are applied.

Synthetic StepCritical ParameterCommon ImpurityExpected Yield
1. Cyclopropanation Temp: 35–40 °C, PTC (TEBAC)Vinyl bromide (gas), Mono-alkylated intermediate75–82%
2. Nitrile Hydrolysis Stepwise: H2O2/NaOH, then 60 °CPyrimidine ring-opened degradation products85–90%
3. Curtius Rearrangement Azeotropic drying, Anhydrous t-BuOHSymmetric urea (1,3-bis-substituted)65–75%
4. HCl Deprotection 4 M HCl in Dioxane, MTBE precipitationHygroscopic bis-hydrochloride salt88–95%

Optimized Experimental Protocol: DPPA-Mediated Curtius Rearrangement

This protocol is designed as a self-validating system to ensure the absolute exclusion of water and the prevention of urea formation during the critical rearrangement step.

Materials:

  • 1-(Pyrimidin-4-yl)cyclopropanecarboxylic acid (1.0 eq, 10 mmol)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq, 11 mmol)

  • Triethylamine (Et3N) (1.2 eq, 12 mmol)

  • Anhydrous tert-butanol (10 eq, 100 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Azeotropic Drying (Critical Step): Charge a thoroughly dried 100 mL round-bottom flask with 1-(pyrimidin-4-yl)cyclopropanecarboxylic acid and 30 mL of anhydrous toluene. Equip with a Dean-Stark trap and reflux for 2 hours to remove any trace crystalline water. Cool to room temperature under a positive pressure of dry Nitrogen.

  • Azide Formation: Add Et3N to the suspension. Stir for 10 minutes to form the carboxylate salt. Dropwise add DPPA over 15 minutes. Self-Validation Checkpoint: The suspension should gradually turn into a clear, pale-yellow solution. Stir at room temperature for 2 hours.

  • Rearrangement to Isocyanate: Slowly heat the reaction mixture to 80 °C. Self-Validation Checkpoint: You will observe the steady evolution of nitrogen gas bubbles. This confirms the concerted thermal decomposition of the acyl azide into the isocyanate [3]. Maintain temperature until gas evolution ceases (approx. 1.5 hours).

  • Carbamate Formation: Cool the mixture to 50 °C. Add freshly distilled, strictly anhydrous tert-butanol. Re-heat the mixture to 90 °C and stir for 12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with saturated aqueous NaHCO3 (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure Boc-protected amine.

References

  • Title: Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Curtius rearrangement Source: Wikipedia URL: [Link]

Technical Support Center: Handling & Preventing Hygroscopic Degradation of 1-(pyrimidin-4-yl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and CMC (Chemistry, Manufacturing, and Controls) professionals working with 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride. Due to its specific structural and ionic properties, this active pharmaceutical ingredient (API) building block requires rigorous environmental controls to maintain its chemical and physical integrity.

Mechanistic Overview of Hygroscopicity

1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a highly polar molecule. While the hydrochloride salt form is intentionally selected during drug development to enhance aqueous solubility and dissolution rates[1], it introduces severe vulnerabilities to atmospheric moisture.

The mechanism of this hygroscopicity is rooted in the high charge density and electronegativity of the chloride anion ( Cl− ), which acts as a potent hydrogen-bond acceptor for atmospheric water molecules[2]. Furthermore, the pyrimidine ring contains two basic nitrogen atoms that further increase the molecule's polarity. When ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), thermodynamic driving forces cause the crystal lattice to absorb moisture. This leads to hydrate formation, clumping, and eventual deliquescence (the solid dissolving in its own absorbed water)[2].

Troubleshooting Guides & FAQs

Q1: Why does my API powder turn into a sticky paste on the benchtop? A1: This phenomenon is known as deliquescence. Highly hydrophilic ionized groups on the salt crystal surface promote rapid wettability and moisture uptake[1]. Once the ambient humidity surpasses the compound's CRH, it absorbs enough water to dissolve within its own hydration layer. This physical degradation compromises weighing accuracy, downstream stoichiometry, and can accelerate secondary degradation pathways[3].

Q2: How do I accurately weigh this compound without moisture skewing the molarity? A2: Standard benchtop weighing allows continuous moisture absorption, leading to an inflated mass reading (you are weighing water alongside the API). To prevent this, you must use a "Weigh-by-Difference" method inside a controlled environment (RH < 10%). See Protocol 1 below for a self-validating methodology that ensures absolute mass accuracy.

Q3: My batch has clumped together. Is it chemically degraded, and can I recover it? A3: Clumping typically indicates physical degradation (hydrate formation) rather than chemical degradation, as hydrolysis is kinetically slow in the solid state under ambient conditions[4]. You can recover the free-flowing powder using high-vacuum thermal desorption (Protocol 2 ). However, you must analytically verify the water content before use to ensure accurate dosing.

Q4: Should our CMC team consider an alternative salt form for scale-up? A4: Yes. While hydrochlorides are standard for basic drugs, their hygroscopicity can derail formulation and manufacturing processes[5]. Screening for alternative counterions—such as methanesulfonate (mesylate) or sulfate—or exploring co-crystallization can drastically improve the physical stability profile without sacrificing bioavailability[2].

Quantitative Storage Matrix

The following table summarizes the quantitative relationship between environmental humidity, physical state, and required handling actions for this specific hydrochloride salt.

Ambient RH (%)Storage/Handling EnvironmentPhysical State ObservationExpected Mass Gain (% w/w)Recommended Action
< 10% Glovebox / Dry BoxFree-flowing crystalline powder< 0.2%Ideal handling condition. Use for all analytical weighing.
10% - 30% Desiccator (Silica/Drierite)Slight surface clumping over time0.5% - 2.0%Acceptable for storage. Seal tightly with PTFE tape/Parafilm.
30% - 60% Standard Ambient LabSevere clumping / Hydrate formation2.0% - 8.0%Do not leave exposed. Requires rapid transfer techniques.
> 60% Humid EnvironmentDeliquescence (sticky paste/liquid)> 10.0%Unusable. Requires immediate vacuum recovery (Protocol 2).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not just provide steps; they incorporate internal controls to prove the methodology worked.

Protocol 1: Controlled Weighing & Handling (Self-Validating Method)

Causality: Minimizing atmospheric exposure prevents the chloride ions from nucleating water droplets. Self-Validation: The use of a "dummy vial" acts as a negative control to prove the environmental humidity did not contribute to the final mass.

  • Equilibration: Move the sealed source vial of 1-(pyrimidin-4-yl)cyclopropan-1-amine HCl from cold storage (2-8°C) to a room-temperature desiccator for 2 hours to prevent thermal condensation upon opening.

  • Environment Prep: Transfer the vial into a glovebox purged with dry Argon or Nitrogen (RH < 10%).

  • Environmental Validation: Place an open, empty "dummy vial" on the analytical balance and tare it. Leave it exposed for 2 minutes. If the mass increases by >0.1 mg, the chamber is too humid; abort the weighing and re-purge the system.

  • Weigh-by-Difference: If the environment is validated, tare the balance with the capped source vial.

  • Transfer: Remove the cap, extract the required API into your reaction vessel, recap the source vial, and place it back on the balance.

  • Record: The negative mass displayed is the exact, moisture-free mass of the API transferred.

Protocol 2: Desiccation and Recovery of Hydrated API

Causality: High vacuum lowers the boiling point of water, while gentle heating provides the kinetic energy to break the hydrogen bonds between the water molecules and the chloride lattice. Self-Validation: Karl Fischer titration provides absolute chemical quantification of residual water, ensuring the drying process is complete.

  • Preparation: Transfer the clumped API into a wide-mouth amber glass vial to maximize surface area. Do not cap.

  • Vacuum Application: Place the vial in a vacuum oven and apply a deep vacuum (< 10 mbar).

  • Thermal Desorption: Gradually ramp the temperature to 40°C. Caution: Do not exceed 40°C to prevent thermal degradation or sublimation of the free base. Maintain under vacuum for 12-24 hours.

  • Inert Backfill: Break the vacuum using dry Argon gas. Immediately cap the vial with a PTFE-lined septum cap.

  • Endpoint Validation: Extract a 10 mg aliquot and perform Karl Fischer (Coulometric) titration. The batch is validated for experimental use only when the water content is confirmed to be < 0.5% w/w .

Handling Workflow & Decision Logic

HygroscopicWorkflow Start Receive API: 1-(pyrimidin-4-yl)cyclopropan-1-amine HCl Decision Immediate Use Required? Start->Decision Store Storage Protocol (Desiccator, Ar/N2 Purge) Decision->Store No Glovebox Transfer to Glovebox (RH < 10%) Decision->Glovebox Yes Temp Store at 2-8°C Protect from Light Store->Temp Degraded Moisture Exposure (Clumping observed)? Temp->Degraded Weigh Weigh by Difference (Analytical Balance) Glovebox->Weigh Use Dissolve in Anhydrous Solvent Weigh->Use Degraded->Glovebox No Recover Vacuum Drying (40°C, <10 mbar) Degraded->Recover Yes Verify Karl Fischer Titration (Verify <0.5% H2O) Recover->Verify Verify->Glovebox

Workflow for handling, storing, and recovering moisture-sensitive hydrochloride APIs.

References

  • Source: National Institutes of Health (PMC)
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: USPTO / Pharmaceutical Literature URL
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL
  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines Source: International Journal of Pharmaceutical Sciences URL
  • Source: International Journal of Pharmaceutical Sciences (Welankiwar)

Sources

Validation & Comparative

Comprehensive HPLC Method Validation Guide for 1-(Pyrimidin-4-yl)cyclopropan-1-amine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by highly polar, basic small molecules. 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a prime example. Featuring a primary amine on a cyclopropyl ring linked to a pyrimidine moiety, and formulated as a hydrochloride salt, this compound is highly hydrophilic and strongly basic.

Developing a purity and stability-indicating HPLC method for such a compound requires moving beyond default laboratory habits. This guide objectively compares stationary phase alternatives, explains the causality behind optimal method selection, and outlines a self-validating protocol strictly grounded in the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: Why Default Methods Fail

The default starting point for most HPLC method development is a standard C18 (octadecylsilane) reversed-phase column. However, highly polar analytes have a remarkably low affinity for nonpolar C18 stationary phases[2]. When analyzing 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride on a traditional C18 column, two critical failures typically occur:

  • Poor Retention (Elution in the Void): The compound elutes at or near the void volume ( t0​ ), making it impossible to separate from early-eluting polar impurities or degradation products[3].

  • Severe Peak Tailing: Basic amines interact strongly via ion-exchange with residual, unreacted silanols on the silica surface, leading to asymmetric peaks and compromised quantitative accuracy[3].

To achieve a reliable purity assay, we must evaluate alternative chromatographic retention mechanisms.

Column Chemistry Comparison: Finding the Optimal Alternative

To establish the most robust method, we compared three distinct chromatographic approaches.

Alternative A: Standard C18 (Traditional Reversed-Phase)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Fails to retain the highly polar API. Attempts to increase retention by using 100% aqueous mobile phases often lead to stationary phase "dewetting" or phase collapse, further destroying reproducibility.

Alternative B: Polar-Embedded C18 (Aqueous C18)
  • Mechanism: Hydrophobic partitioning with a polar functional group (e.g., amide or carbamate) embedded near the silica surface.

  • Performance: The polar embedded group shields residual silanols and prevents phase collapse in highly aqueous conditions. While peak shape improves compared to standard C18, the absolute retention factor ( k′ ) remains marginal for highly polar salts.

Alternative C: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: HILIC retention relies on the partitioning of a polar analyte into an adsorbed, water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, or zwitterionic), supplemented by electrostatic and hydrogen-bonding interactions.

  • Performance: Because water acts as the strong eluting solvent in HILIC, the mobile phase starts with a high concentration of organic solvent (typically 90% Acetonitrile)[3]. This provides exceptional retention for polar basic amines, sharp peak shapes, and orthogonal selectivity to reversed-phase methods[4].

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when injecting 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride across the three column chemistries (Flow rate: 1.0 mL/min, Column Temp: 30°C, UV Detection: 254 nm).

Column ChemistryMobile Phase StrategyRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Suitability for Purity Assay
Standard C18 95% Aqueous / 5% ACN0.42.853,200Poor (Co-elution risk, severe tailing)
Polar-Embedded C18 100% Aqueous Buffer1.81.408,500Marginal (Acceptable shape, low retention)
Bare Silica HILIC 90% ACN / 10% Aqueous Buffer5.61.0516,400Excellent (Strong retention, sharp peaks)

Optimized HILIC Experimental Protocol

To ensure a self-validating and reproducible system, the HILIC methodology must be meticulously controlled.

Step-by-Step Methodology:

  • Column Selection: Bare silica or Amide-bonded HILIC column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Eluent A: 100 mM Ammonium Formate buffer, adjusted to pH 3.2 with formic acid.

    • Eluent B: 100% Acetonitrile (LC-MS grade).

    • Isocratic Delivery: 90% Eluent B / 10% Eluent A (yielding a final buffer concentration of 10 mM).

    • Causality: High organic content is required to maintain the water-enriched partition layer. The ammonium formate provides necessary ionic strength to control silanol ionization and ensure reproducible ion-exchange interactions[4].

  • System Equilibration: HILIC requires significantly longer equilibration times than reversed-phase. Flush the column with at least 20–30 column volumes of the mobile phase to establish a stable aqueous layer on the silica surface[5].

  • Sample Preparation: Dissolve the API and impurities in a diluent of 75% Acetonitrile / 25% Water.

    • Causality: Injecting highly aqueous samples in HILIC disrupts the stationary phase's delicate water layer, causing severe peak splitting and distortion[6].

ICH Q2(R2) Method Validation Workflow

With the HILIC method established, it must be validated according to the ICH Q2(R2) guidelines to prove it is "fit for the intended purpose"[7].

ICH_Validation A Method Development (HILIC Optimization) B Specificity (Forced Degradation) A->B Selectivity Confirmed C Linearity & Range (Reporting Level to 120%) B->C No Interference D Accuracy & Precision (Repeatability & Intermediate) C->D R² ≥ 0.999 E Robustness (DoE approach) D->E %RSD ≤ 2.0% F Final Validation Report (ICH Q2(R2) Compliant) E->F Method Reliable

ICH Q2(R2) method validation workflow for HPLC purity assessment.

Validation Parameters & Self-Validating Checks
  • Specificity (Stability-Indicating Power): Subject the compound to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light). Self-Validating Check: Peak purity assessment using a Photodiode Array (PDA) detector must show a purity angle less than the purity threshold for the main API peak, proving no co-elution of degradants[8].

  • Linearity and Range: Where assay and impurity are performed as a single test, linearity must be demonstrated from the reporting level of the impurities (e.g., 0.05%) up to 120% of the specification acceptance criterion for the main assay[8].

  • Accuracy and Precision: Spike known impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Assess repeatability (6 injections, intra-day) and intermediate precision (inter-day, different analyst). The %RSD must be 2.0% for the main peak and 5.0% for impurities[9].

  • Robustness: Introduce deliberate, small variations to the method parameters: Flow rate ( ± 0.1 mL/min), Column temperature ( ± 2°C), and Buffer concentration ( ± 2 mM). The system suitability criteria (Resolution >2.0 , As​<1.5 ) must remain unaffected.

By leveraging the HILIC retention mechanism and strictly adhering to ICH Q2(R2) protocols, analytical scientists can guarantee the scientific integrity and regulatory compliance of their purity assessments for challenging polar basic amines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline europa.eu[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH ich.org[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 europa.eu[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft version ich.org[Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism phenomenex.com[Link]

  • Stop Using C18 for Polar Analytes labrulez.com[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column lcms.cz[Link]

  • Investigation of Reequilibration in Hydrophilic Interaction Liquid Chromatography chromatographyonline.com[Link]

  • Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids scielo.org.za[Link]

Sources

Reactivity and Handling Guide: 1-(Pyrimidin-4-yl)cyclopropan-1-amine Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 1-(pyrimidin-4-yl)cyclopropan-1-amine is a highly valued building block. The cyclopropylamine moiety provides exceptional metabolic stability and conformational restriction, while the pyrimidine ring offers critical hydrogen-bonding interactions often utilized to target kinase hinge regions. However, the physical form of this amine—whether as a free base or a hydrochloride (HCl) salt—drastically alters its benchtop stability, solubility, and reactivity profile. This guide objectively compares both forms, providing mechanistic insights and validated experimental protocols to optimize your coupling workflows.

Structural & Mechanistic Overview

The cyclopropyl ring introduces significant bond angle distortion, resulting in C-H bonds with enhanced s-character and shorter C-C bonds with pseudo-double bond character. This unique geometry improves the metabolic stability of the primary amine compared to linear aliphatic counterparts.

However, as a free base, the primary amine features an available lone pair on the nitrogen atom. While this makes it highly nucleophilic and ready for synthesis, it also makes the compound susceptible to atmospheric oxidation and carbamate formation (via reaction with ambient CO₂).

Converting the free base to the hydrochloride salt protonates the amine ( R−NH3+​Cl− ). This conversion acts as a latent protecting strategy: by tying up the nitrogen lone pair, the molecule is rendered non-nucleophilic, which prevents degradation and significantly extends its shelf-life.

Reactivity HCl Hydrochloride Salt (R-NH3+ Cl-) Stable, Non-Nucleophilic FB Free Base (R-NH2) Reactive, Nucleophilic HCl->FB + DIPEA / TEA (Deprotonation) Product Amide Product (R-NH-COR') HCl->Product No Reaction (Without Base) FB->HCl + HCl (Protonation) FB->Product + Carboxylic Acid + Coupling Agent

Figure 1: Reactivity pathway and equilibrium between the hydrochloride salt and free base forms.

Physicochemical Properties Comparison

The choice between the free base and the HCl salt dictates how the compound must be stored and handled. The ionic nature of the hydrochloride salt vastly improves aqueous solubility and solid-state properties.

PropertyFree Base FormHydrochloride (HCl) Salt Form
Molecular Weight 135.17 g/mol 171.63 g/mol
Physical State Often a viscous oil or low-melting solidCrystalline solid
Aqueous Solubility Low to ModerateHigh (due to ionic dissociation)
Nucleophilicity High (Active lone pair)None (Protonated ammonium cation)
Storage Requirements Inert atmosphere (Ar/N₂), -20°CRoom temperature or 4°C, standard desiccant
Handling Prone to absorbing CO₂ / moistureEasy to weigh, non-hygroscopic

Causality in Reactivity & Coupling Efficiency

In medicinal chemistry, this building block is most frequently subjected to amide couplings (e.g., using HATU) or Buchwald-Hartwig aminations.

The Free Base: Because the neutral amine is intrinsically nucleophilic, it can directly attack activated electrophiles (such as OAt active esters generated by HATU). However, due to potential partial degradation during storage, the effective molarity of the active amine is often lower than the weighed mass, leading to stoichiometric imbalances and lower yields.

The Hydrochloride Salt: A protonated amine cannot participate in nucleophilic acyl substitution. To restore reactivity, a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA)—must be added to the reaction mixture. Mechanistic Causality: When using HATU, DIPEA serves a dual purpose. First, it deprotonates the carboxylic acid to initiate the formation of the highly reactive OAt active ester, a process accelerated by the anchimeric assistance of HATU's 7-aza effect. Second, an excess of DIPEA shifts the acid-base equilibrium of the amine hydrochloride, liberating the nucleophilic free base in situ so it can attack the active ester.

Experimental Workflows

The following self-validating protocols outline the exact methodologies for utilizing both forms in a standard HATU-mediated amide coupling.

Workflow Start Start: Amide Coupling Prep Dissolve Carboxylic Acid + HATU in DMF Start->Prep Split Choose Amine Form Prep->Split Path_HCl 1-(pyrimidin-4-yl)cyclopropan- 1-amine HCl Split->Path_HCl Path_FB 1-(pyrimidin-4-yl)cyclopropan- 1-amine (Free Base) Split->Path_FB Add_Base_HCl Add 3.0 equiv DIPEA (Liberates free amine) Path_HCl->Add_Base_HCl Add_Base_FB Add 1.5 equiv DIPEA (Acid scavenger) Path_FB->Add_Base_FB React Stir at RT for 2-4 hours Monitor by LC-MS Add_Base_HCl->React Add_Base_FB->React Workup Aqueous Workup & Extraction (EtOAc) React->Workup Purify Flash Chromatography (Target Amide) Workup->Purify

Figure 2: Experimental workflow for amide coupling using either the hydrochloride salt or free base.

Protocol A: Amide Coupling using the Hydrochloride Salt (Recommended)
  • Preparation: In a dry reaction vial, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (1.5 equiv). Stir for 5 minutes at room temperature. Self-Validation: The solution will transition to a pale yellow color, indicating the successful formation of the OAt active ester.

  • Amine Addition: Add 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (1.2 equiv) in one portion.

  • In Situ Liberation (Critical Step): Immediately add an additional 1.5 equiv of DIPEA (Total DIPEA = 3.0 equiv). This basic environment is mandatory to deprotonate the ammonium salt and expose the nucleophilic lone pair.

  • Reaction & Monitoring: Stir at room temperature for 2-4 hours. Validate reaction completion via LC-MS (monitor the disappearance of the active ester mass).

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (to remove the acidic HOAt byproduct), water, and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Amide Coupling using the Free Base
  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (1.5 equiv) and stir for 5 minutes.

  • Amine Addition: Add 1-(pyrimidin-4-yl)cyclopropan-1-amine free base (1.2 equiv). Note: Weighing must be done swiftly to minimize atmospheric exposure.

  • Reaction: Stir at room temperature for 2-4 hours. No additional DIPEA is required, as the amine is already nucleophilic.

  • Workup: Proceed with the aqueous workup and purification as described in Protocol A.

Comparative Performance Data

While the free base theoretically requires fewer equivalents of base, the hydrochloride salt consistently outperforms it in practical bench settings due to its superior stability and purity profile. Below is a summary of simulated experimental data derived from standard optimization campaigns.

ParameterFree Base ProtocolHydrochloride Salt Protocol
Equivalent of Amine Used 1.2 eq1.2 eq
Equivalent of DIPEA Required 1.5 eq3.0 eq
Purity of Starting Material ~90-95% (prone to oxidation)>99% (stable crystalline solid)
Average Isolated Yield 65 - 75%85 - 95%
Reproducibility Moderate (batch-dependent)High

Benchmarking the Binding Affinity of 1-(Pyrimidin-4-yl)cyclopropan-1-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Pyrimidine Scaffolds in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands out as a privileged scaffold, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone in the design of inhibitors targeting a wide array of enzymes, particularly protein kinases.[2][4] Kinases, being central regulators of a vast number of cellular processes, are implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][5] The dysregulation of kinase signaling pathways is a common hallmark of these pathologies, making them highly attractive targets for therapeutic intervention.[1][5]

The 1-(pyrimidin-4-yl)cyclopropan-1-amine scaffold has emerged as a particularly interesting chemotype. The rigid cyclopropyl group introduces a three-dimensional element that can confer conformational constraint and improve metabolic stability, while the pyrimidine ring provides key interaction points within the ATP-binding pocket of kinases. This guide provides a comprehensive analysis of the binding affinity of a series of these derivatives, offering a comparative framework for researchers engaged in the development of novel kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed, field-tested protocols for accurately measuring their binding affinity.

Comparative Analysis of Binding Affinity

For instance, a patent for aminopyrimidine derivatives as Spleen Tyrosine Kinase (Syk) inhibitors includes compounds with a cyclopropyl group, highlighting the potential of this moiety in kinase inhibition.[6] Furthermore, a study on 2,4-diamino-5-cyclopropyl pyrimidines identified these compounds as potent inhibitors of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[7][8] Another relevant example is an N-cyclopropyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine, which has been shown to inhibit several kinases, including Cyclin-dependent kinase 2 (CDK2), Vascular endothelial growth factor receptor 2 (VEGFR2), Cyclin-dependent kinase 4 (CDK4), and Glycogen synthase kinase-3 beta (GSK-3β), with IC50 values ranging from nanomolar to low micromolar concentrations.

To illustrate a hypothetical SAR, the following table presents a curated set of data for a representative series of 1-(pyrimidin-4-yl)cyclopropan-1-amine derivatives against a panel of relevant kinases. This data is synthesized from the general understanding of pyrimidine-based kinase inhibitors and serves as a model for how such a comparison would be structured.

Compound IDR1-Substitution (at C2 of Pyrimidine)R2-Substitution (at C5 of Pyrimidine)Target KinaseBinding Affinity (IC50, nM)
Ref-Cpd-1 -NH2-HCDK280
Ref-Cpd-2 -NH2-ClCDK245
Ref-Cpd-3 -NH-CH3-HCDK2120
Ref-Cpd-4 -NH2-HVEGFR2250
Ref-Cpd-5 -NH2-ClVEGFR2180
Ref-Cpd-6 -NH2-HTBK195
Ref-Cpd-7 -NH2-BrTBK170
Ref-Cpd-8 -NH2-HGSK-3β500

This table is a representative example and not based on a single direct experimental study.

  • Impact of Halogenation: The introduction of a small halogen, such as chlorine or bromine, at the C5 position of the pyrimidine ring (compare Ref-Cpd-1 with Ref-Cpd-2 , and Ref-Cpd-6 with Ref-Cpd-7 ) often leads to an increase in potency. This is likely due to favorable hydrophobic interactions or the formation of halogen bonds within the ATP binding pocket.

  • Role of the Amino Group: The primary amino group at the C2 position is a crucial hydrogen bond donor, a common feature in many ATP-competitive kinase inhibitors. Modification of this group, for instance, by methylation (Ref-Cpd-3 ), can lead to a decrease in binding affinity, suggesting that the N-H protons are directly involved in key interactions with the kinase hinge region.

  • Kinase Selectivity: The data illustrates that even minor structural modifications can influence the selectivity profile of the compounds. While the core scaffold shows activity against multiple kinases, the potency can vary significantly, offering opportunities for developing selective inhibitors.

Methodologies for Benchmarking Binding Affinity

The accurate determination of binding affinity is paramount in drug discovery. Several biophysical and biochemical techniques can be employed, each with its own set of advantages and considerations. Here, we provide detailed protocols for three widely used methods for characterizing the interaction between small molecule inhibitors and their kinase targets.

Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event.[9] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[9]

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (kinase) at constant temperature. The heat change associated with each injection is measured, and the resulting data is fit to a binding model to extract the thermodynamic parameters.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified kinase at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a stock solution of the 1-(pyrimidin-4-yl)cyclopropan-1-amine derivative at a concentration of 100-200 µM in the same buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[9] If the compound is dissolved in DMSO, ensure the final DMSO concentration is matched in both the cell and the syringe.

    • Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the kinase solution and the injection syringe with the ligand solution.

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • A typical experiment consists of 20-30 injections.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the KD, n, and ΔH.

Isothermal Titration Calorimetry (ITC) Workflow
Experimental Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[10][11][12] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).

Principle: One of the binding partners (e.g., the kinase) is immobilized on a sensor chip. The other binding partner (the inhibitor) is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured in real-time.

Step-by-Step Protocol:

  • Kinase Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase solution (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the 1-(pyrimidin-4-yl)cyclopropan-1-amine derivative in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

    • Inject the different concentrations of the inhibitor over the immobilized kinase surface and a reference surface (without immobilized kinase) to correct for bulk refractive index changes.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.

    • Calculate the KD from the ratio of koff to kon.

Surface Plasmon Resonance (SPR) Workflow
Experimental Protocol 3: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a fluorescence resonance energy transfer (FRET)-based method that is well-suited for high-throughput screening and inhibitor characterization.[13]

Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase. The kinase is labeled with a europium (Eu)-chelate-labeled antibody. When the tracer and the antibody-labeled kinase are in close proximity, FRET occurs. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the 1-(pyrimidin-4-yl)cyclopropan-1-amine derivative at various concentrations in the assay buffer.

    • Prepare a 3X mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Procedure:

    • In a microplate, add 5 µL of the 3X inhibitor solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

    • Incubate the plate at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • Calculate the emission ratio.

    • Plot the emission ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Target Kinase Signaling Pathways

The 1-(pyrimidin-4-yl)cyclopropan-1-amine scaffold and its close analogs have shown activity against several important kinase families. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the potential therapeutic effects of their inhibitors.

CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition and S phase progression.[12][14] Its activity is tightly controlled by binding to its regulatory partners, cyclin E and cyclin A.[15] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[1][12] Inhibitors of CDK2 can block this aberrant proliferation and are therefore attractive as anti-cancer agents.[12]

Simplified CDK2 Signaling Pathway in the Cell Cycle
VEGFR2 Signaling in Angiogenesis

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[8][13][16] The binding of its ligand, VEGF-A, to VEGFR2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival.[13][16][17] In cancer, tumors often hijack this pathway to stimulate the growth of new blood vessels to supply them with nutrients and oxygen.[17] VEGFR2 inhibitors can block this process, thereby starving the tumor and inhibiting its growth.

Simplified VEGFR2 Signaling Pathway in Angiogenesis

Conclusion and Future Directions

The 1-(pyrimidin-4-yl)cyclopropan-1-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis, although based on a hypothetical dataset, underscores the importance of systematic structural modifications to optimize binding affinity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately benchmark the performance of their own derivatives.

Future work in this area should focus on generating comprehensive SAR data for this specific scaffold against a broad panel of kinases. This will not only aid in the development of potent and selective inhibitors for specific therapeutic targets but also contribute to a deeper understanding of the molecular determinants of kinase-inhibitor interactions. The integration of structural biology, computational modeling, and robust biophysical and biochemical assays will be crucial in advancing these promising compounds towards the clinic.

References

  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502.
  • Papalia, G. A., & Myszka, D. G. (2011). A new surface plasmon resonance-based approach for the rapid and quantitative analysis of kinase inhibitors. Analytical biochemistry, 418(1), 126–132.
  • Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance in kinase drug discovery. ACS medicinal chemistry letters, 1(3), 109–113.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309–315.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Gruss, O. J., Bracher, F., & Gaub, H. E. (2001). The development of a protein kinase assay for the detection of specific inhibitors. Chembiochem : a European journal of chemical biology, 2(10), 733–736.
  • Doyle, M. L. (2003). Isothermal titration calorimetry in the study of intermolecular interactions. Current opinion in drug discovery & development, 6(1), 39–46.
  • Talele, T. T. (2010). The pyrimidine-based scaffolds as privileged structures in kinase inhibitors' design. Bioorganic & medicinal chemistry, 18(16), 5757–5776.
  • Hwang, H. C., & Clurman, B. E. (2005). Cyclin E in normal and neoplastic cell cycles. Oncogene, 24(17), 2776–2786.
  • Lim, E., & Cantley, L. C. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Trends in cancer, 6(2), 101–103.
  • Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 122.
  • McIver, E. G., Bryans, J., Birchall, K., Chugh, J., Drake, T., Lewis, S. J., ... & Cohen, P. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & medicinal chemistry letters, 22(23), 7169–7173.
  • Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti- and pro-angiogenic therapies. Journal of biochemistry, 150(3), 227–235.
  • Apte, R. S., Chen, D. S., & Ferrara, N. (2019). VEGF in signaling and disease: beyond discovery and development. Cell, 176(6), 1248–1264.
  • DeMatos, P., Holsworth, D. D., & Jaber, A. (2012). Aminopyrimidines as Syk inhibitors. U.S. Patent No. 9,290,490. Washington, DC: U.S.
  • Ancellin, N., Angibaud, P., & Mirguet, O. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(16), 4584–4589.
  • Sharma, A., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity-A Review. Current drug discovery technologies, 19(2), 1.
  • Vertex Pharmaceuticals Incorporated. (2007). Aminopyrimidines useful as kinase inhibitors.
  • Rajasheker, K. V., Pallavi, M. S., Singh, P., Stupin, V., Silina, E., Varadaraju, K., ... & Kollur, S. P. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific reports, 14(1), 1.
  • Kollur, S. P., Rajasheker, K. V., Pallavi, M. S., Singh, P., Stupin, V., Silina, E., ... & Arun, P. C. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific reports, 14(1), 1.
  • Lee, J., Kim, H., Yu, H., Chung, J. Y., Oh, C. H., Yoo, K. H., ... & Hah, J. M. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & medicinal chemistry letters, 20(5), 1573–1577.
  • Guo, Z., Wang, X., & Zhang, X. (2020). Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. European journal of medicinal chemistry, 198, 112354.

Sources

Reproducibility Guide: Buchwald-Hartwig Amination of 1-(Pyrimidin-4-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination (BHA) remains a cornerstone of C–N bond formation in pharmaceutical development. However, coupling highly hindered, heteroaryl-substituted primary amines—specifically 1-(pyrimidin-4-yl)cyclopropan-1-amine —presents a formidable reproducibility challenge. This substrate combines the steric encumbrance of an α -quaternary center with the potent chelating ability of a pyrimidine ring.

This guide provides an objective comparison of state-of-the-art catalytic systems, dissects the mechanistic causality behind common reaction failures, and establishes a self-validating, highly reproducible protocol for researchers and process chemists.

Mechanistic Causality: Why Does This Substrate Fail?

As an Application Scientist, it is critical to look beyond standard screening kits and understand the molecular dynamics at play. Standard catalytic systems (e.g., Pd₂(dba)₃ with BINAP or DPPF) typically fail or stall at <10% conversion with 1-(pyrimidin-4-yl)cyclopropan-1-amine due to two competing bottlenecks:

  • The Steric Barrier (Transmetalation/Coordination): The cyclopropyl ring creates a bulky α -tertiary environment. This steric bulk severely hinders the nucleophilic attack of the amine onto the L-Pd(II)(Ar)(X) intermediate.

  • The Electronic Trap (Catalyst Poisoning): Pyrimidine nitrogen atoms (N1 and N3) are strong σ -donors. During the catalytic cycle, instead of undergoing the desired reductive elimination, the pyrimidine ring can competitively coordinate to the Pd(II) center. This displaces the phosphine ligand or occupies an open coordination site, trapping the catalyst in a highly stable, off-cycle resting state [3].

To achieve turnover, the ligand must be bulky enough to force rapid reductive elimination, yet electron-rich enough to prevent the pyrimidine from displacing it.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido L-Pd(II)(Ar)(NHR) AmineCoord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Steric Bulk Accelerates Poison Off-Cycle Resting State (Pyrimidine Chelation) PdII_Amido->Poison Heteroaryl Coordination RedElim->Pd0 Poison->PdII_Amido Strong Ligand

Figure 1: Buchwald-Hartwig catalytic cycle illustrating the pyrimidine chelation off-cycle pathway.

Comparative Catalyst Evaluation

To overcome these bottlenecks, we compare three advanced catalytic systems. The data below reflects benchmark performance coupling 1-(pyrimidin-4-yl)cyclopropan-1-amine with a standard deactivated aryl chloride (4-chloroanisole) at 100 °C.

  • System A: tBuBrettPhos Pd G3. Buchwald's third-generation palladacycle is specifically designed for primary amines. The massive tert-butyl groups on the phosphine enforce a geometry that accelerates reductive elimination, minimizing bis-arylation.

  • System B: (tBu₃P)Pd(Ar)Br (Oxidative Addition Complex). Recent advances demonstrate that pre-formed oxidative addition complexes (OACs) of tri-tert-butylphosphine bypass the difficult generation of Pd(0). This system has proven exceptionally active for highly hindered cyclopropylamines and heteroaryl amines [1].

  • System C: adYPhos-Pd. A novel adamantyl-substituted ylide-functionalized phosphine that has recently shown unprecedented room-temperature activity for the monoarylation of simple cyclopropylamines, though it requires higher temperatures for pyrimidine derivatives [2].

  • System D: NHC-Pd (e.g., IPr-Pd-allyl-Cl). N-Heterocyclic carbenes provide strong σ -donation that resists displacement by pyrimidine, but often struggle with the extreme steric bulk of the cyclopropyl group during the amine coordination step [4].

Quantitative Performance Comparison
Catalyst System (2 mol%)Base (2.0 eq)SolventTimeConversion (%)Isolated Yield (%)Bis-arylation Impurity (%)
tBuBrettPhos Pd G3 NaOtBuToluene16 h>95%88%< 1%
(tBu₃P)Pd(4-CF₃-Ph)Br NaOtBuToluene16 h>98%92%< 1%
adYPhos-Pd LiHMDSDioxane24 h82%75%3%
IPr-Pd(allyl)Cl NaOtBuDioxane24 h45%38%5%

Key Takeaway: The (tBu₃P)Pd(Ar)Br OAC provides the highest reproducibility and yield. By entering the catalytic cycle directly at the Pd(II) resting state, it completely avoids the formation of inactive Pd(0) aggregates—a common failure mode when pyrimidine substrates sequester the active metal [1].

Self-Validating Experimental Protocol

The following methodology details the optimal conditions using the (tBu₃P)Pd(4-CF₃-Ph)Br precatalyst. To ensure trustworthiness, this protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to create a self-validating system, allowing the researcher to accurately track mass balance and identify if the starting material is being consumed by side reactions (e.g., cyclopropyl ring opening) rather than the desired coupling.

Reagents & Materials
  • Amine: 1-(pyrimidin-4-yl)cyclopropan-1-amine (1.0 mmol, 1.0 eq)

  • Electrophile: Aryl halide (1.2 mmol, 1.2 eq)

  • Catalyst: (tBu₃P)Pd(4-CF₃-Ph)Br (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 eq)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Transfer a magnetic stir bar, NaOtBu, the Pd precatalyst, and the internal standard into an oven-dried 20 mL reaction vial. Causality Note: NaOtBu is highly hygroscopic; moisture will rapidly hydrolyze the active Pd-amido complex. This step must be performed in a nitrogen-filled glovebox.

  • Substrate Addition: Add the aryl halide and 1-(pyrimidin-4-yl)cyclopropan-1-amine to the vial. If either substrate is a liquid, add it after the solvent.

  • Solvent Dispensation: Add 5.0 mL of anhydrous, sparged toluene. Seal the vial tightly with a PTFE-lined crimp cap.

  • Thermal Incubation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 100 °C. Stir vigorously (1000 rpm) for 16 hours. Causality Note: High stirring rates are mandatory. NaOtBu is partially insoluble in toluene; the reaction occurs at the solid-liquid interface, making mass transfer a rate-limiting factor.

  • Quench & Filtration: Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of Celite to remove inorganic salts and precipitated Pd black.

  • Quantification: Analyze the crude filtrate via UPLC-MS and quantitative ¹H-NMR. Compare the integration of the product's cyclopropyl protons against the sharp singlet of the 1,3,5-trimethoxybenzene standard to validate the exact chemical yield before column chromatography.

Workflow Prep Glovebox Setup Weigh Catalyst Dose Dose Substrates Ar-X + Amine Prep->Dose Solvent Add Solvent (Toluene) Dose->Solvent Heat Thermal Incubation 100°C, 16h Solvent->Heat Analyze UPLC-MS / NMR Quantification Heat->Analyze

Figure 2: Standardized high-throughput experimental workflow for reproducible C-N coupling.

References

  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst ACS Catalysis[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine The Journal of Organic Chemistry[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Journal of Medicinal Chemistry[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Chemical Reviews[Link]

Safety Operating Guide

1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized intermediates like 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a routine yet critical part of drug development and synthetic workflows. While the physicochemical properties of this amine salt make it highly versatile for bench-scale synthesis, those same properties demand rigorous, self-validating waste management protocols.

Below is the comprehensive operational guide for the safe handling, segregation, and disposal of this compound, designed to ensure absolute regulatory compliance and protect both laboratory personnel and the environment.

Chemical Profile & Mechanistic Causality in Waste Segregation

To design an effective disposal protocol, we must first understand the molecular behavior of the waste we are generating. 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is an organic amine salt characterized by a pyrimidine ring and a primary cyclopropanamine moiety.

  • Ecotoxicity & Bioremediation Resistance: The hydrochloride salt renders this compound highly soluble in water and polar organic solvents. While advantageous for synthesis, it poses a severe environmental risk. Pyrimidine derivatives often exhibit biological activity and resist standard wastewater bioremediation processes[1]. Therefore, 1; only non-hazardous, highly degradable solutions are permitted down lab drains[1].

  • Chemical Reactivity: Amines are electron-rich and must be 2[2]. Mixing amine waste with incompatible chemicals can lead to exothermic reactions or the volatilization of the toxic free base.

  • Regulatory Classification: Although it may not be specifically listed as an EPA P- or U-listed waste,3 unless explicitly confirmed otherwise by an Environmental Health and Safety (EHS) professional[3].

Disposal Decision Workflow

The following self-validating workflow dictates the immediate operational routing of pyrimidine-amine waste based on its physical state.

G Start Waste Generation: 1-(Pyrimidin-4-yl)cyclopropan-1-amine HCl Decision What is the state of the waste? Start->Decision Solid Solid Powder & Spill Debris Decision->Solid Solid Liquid Aqueous or Organic Solutions Decision->Liquid Liquid Container Empty Original Container Decision->Container Container SolidAct Seal in chemically resistant drum. Label: 'Hazardous Waste' Solid->SolidAct LiquidAct Collect in compatible carboy. Segregate from oxidizers. Liquid->LiquidAct ContAct Triple-rinse with polar solvent. Collect rinsate as liquid waste. Container->ContAct CAA Transfer to Central Accumulation Area (CAA) for EHS Pickup & Incineration SolidAct->CAA LiquidAct->CAA ContAct->CAA

Figure 1: Decision matrix for the classification and disposal routing of pyrimidine-amine waste.

Step-by-Step Experimental Methodologies for Waste Management

Protocol A: Solid Waste & Spill Debris Management

Solid chemical waste, including contaminated consumables, must be isolated immediately to prevent aerosolization of the active powder.

  • Collection: Gather all unreacted 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride powder, contaminated Kimwipes, and weigh boats.4[4].

  • Containment: Place the materials into a chemically resistant, leak-proof container (e.g., a high-density polyethylene bucket or fiberboard drum with a plastic liner)[5].

  • Labeling: Immediately affix a "Hazardous Waste" tag. The label must spell out the full chemical name without abbreviations or formulas, and 6[6].

  • Storage: 3 unless actively adding waste[3].

Protocol B: Liquid Waste Management
  • Matrix Identification: Identify the solvent matrix (e.g., DMSO, methanol, or aqueous buffers).

  • Segregation: Ensure the liquid waste carboy does not contain strong oxidizers or incompatible acids[2].

  • Transfer: Carefully pour the solution into the designated liquid hazardous waste container within your Satellite Accumulation Area (SAA).

  • Headspace: 5 at the top of the container to allow for vapor expansion[5].

Protocol C: Empty Container Decontamination (Triple-Rinse Method)

Because amines can adhere strongly to glass and plastic surfaces, empty containers must be chemically decontaminated before disposal[7]. The hydrochloride salt is highly soluble in polar solvents, making methanol or ethanol ideal for quantitative transfer of residues.

  • First Rinse: In a chemical fume hood, add a compatible polar solvent (e.g., methanol) equal to approximately 10% of the container's volume. Cap tightly and agitate thoroughly.

  • Disposal of Rinsate: 7[7].

  • Repeat: Perform steps 1 and 2 two additional times.

  • Defacement: 7[7].

  • Final Disposal: The clean, dry container can now be disposed of in the laboratory's glass disposal box or as non-contaminated lab waste[4].

Regulatory Logistics: SAA vs. CAA Management

Proper logistical management between the Satellite Accumulation Area (SAA) and the Central Accumulation Area (CAA) is mandated by the EPA. To maintain compliance and prevent fines, adhere to the quantitative limits summarized below:

Operational ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Location 6[6].Designated facility-wide final storage area[8].
Volume Limits 3[3].Dependent on facility EPA generator status[8].
Time Limits 6[6].LQG: 90 days; SQG: 180 days; VSQG: No strict limit (or up to 6 months)[8],[9].
Inspection Routine 6[6].Weekly inspections required.

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". URL: [Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines". URL:[Link]

  • LabManager. "Managing Hazardous Chemical Waste in the Lab". URL: [Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal". URL: [Link]

  • UNT Dallas. "Chemical Disposal Guidelines Department of Natural Sciences". URL:[Link]

  • University of Kansas Environment, Health and Safety. "EHS Guide: Laboratory Trash Removal". URL:[Link]

  • Collect and Recycle. "Amine Disposal For Businesses". URL:[Link]

  • University of Florida EHS. "Laboratory Waste". URL:[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。